molecular formula C9H5Cl2NO B1271425 3,4-Dichlorobenzoylacetonitrile CAS No. 4640-68-0

3,4-Dichlorobenzoylacetonitrile

Cat. No. B1271425
CAS RN: 4640-68-0
M. Wt: 214.04 g/mol
InChI Key: HUEULXLHYYYTTP-UHFFFAOYSA-N
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Description

“3,4-Dichlorobenzoylacetonitrile” is a chemical compound with the molecular formula C9H5Cl2NO . It is also known by other names such as “2-(3,4-Dichlorobenzoyl) Acetonitrile” and "3-(3,4-Dichlorophenyl)-3-oxopropionitrile" .


Molecular Structure Analysis

The molecular structure of “3,4-Dichlorobenzoylacetonitrile” consists of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “3,4-Dichlorobenzoylacetonitrile” is 214.048 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Herbicides : Cheng Zhi-ming (2006) discussed the synthesis of 3,4-difluorobenzonitrile, an important intermediate in the production of the selective herbicide cyhalofop butyl, which is synthesized using 3,4-dichlorobenzoyl chloride. This synthesis route is considered suitable for industrial scale production (Cheng Zhi-ming, 2006).

Environmental Impact and Analysis

  • Disinfection Byproducts in Drinking Water : Di Zhang et al. (2018) identified 3,4-dichlorophenylacetonitrile as a new class of nitrogenous aromatic disinfection byproducts in chlorinated and chloraminated drinking waters. They studied the impacts of various factors on the stability of these compounds in water treatment processes (Di Zhang et al., 2018).

Chemical Analysis and Detection

  • Herbicide Residue Analysis : W. Xiong et al. (2014) developed a method for the determination of acidic herbicides, including 2,4-dichlorophenoxyacetic acid, in tobacco and soil. The method involved liquid-liquid extraction and dispersive solid-phase extraction followed by UPLC-MS/MS, demonstrating high sensitivity and selectivity (W. Xiong et al., 2014).

Biodegradation

  • Removal by Microalgae : Shujuan Wang et al. (2012) investigated the capability of green algae Chlorella pyrenoidosa in degrading and removing 3,4-Dichloroaniline, a compound related to 3,4-Dichlorobenzoylacetonitrile, in water. They found that the alga could significantly reduce the concentration of this compound, indicating its potential for environmental pollutant removal (Shujuan Wang et al., 2012).

Polymerization and Material Science

  • Electrochemical Polymerization : P. Audebert et al. (2000) examined the electrochemical polymerization of 3,4-difluoropyrrole, a compound structurally similar to 3,4-Dichlorobenzoylacetonitrile. They observed a high doping level and good conductivity, indicating potential applications in material science (P. Audebert et al., 2000).

Pharmacokinetics and Biotransformation

  • Drug Metabolism Studies : H. Borchert et al. (1983) studied the biotransformation of (3,4-dichloroanilino)phenylacetonitrile, a spasmolytic agent, in male Wistar rats. They identified several degradation products and examined their pharmacokinetics, offering insights into the drug metabolism process (H. Borchert et al., 1983).

Safety And Hazards

“3,4-Dichlorobenzoylacetonitrile” is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection when handling this compound .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEULXLHYYYTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374149
Record name 3,4-Dichlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzoylacetonitrile

CAS RN

4640-68-0
Record name 3,4-Dichlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dichlorophenyl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of cyanoacetic acid (4.07 g, 47.8 mmol) in THF (240 mL) cooled to −78° C. under an atmosphere of argon was added 1.6 M n-butyllithium in hexane (59.8 mL). The reaction mixture was stirred for 10 min at −78° C. and was then allowed to warm to 0° C. The reaction mixture was recooled to −78° C. To the mixture was added dropwise 3,4-dichlorobenzoyl chloride (5.01 g, 23.9 mmol) in THF (30 mL). The reaction mixture was allowed to warm to rt. The reaction mixture was diluted with 1N HCl and extracted with EtOAc. The organic solutions were combined, washed with sat NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography to give 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (3.9 g, 76%). LCMS: (FA) ES− 212.0. 1H NMR (400 MHz, CDCl3) δ: 8.01 (d, 1H), 7.75 (dd, 1H), 7.63 (d, 1H) and 4.05 (s, 2H).
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.8 mL
Type
solvent
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PAM van der Klein, AP Kourounakis… - Journal of medicinal …, 1999 - ACS Publications
Novel allosteric enhancers of agonist binding to the rat adenosine A 1 receptor are described. The lead compound for the new series was PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)[3-…
Number of citations: 122 pubs.acs.org
AP Kourounakis, PAM Van der Klein… - Drug development …, 2000 - Wiley Online Library
Novel 2‐amino‐3‐benzoylthiophene derivatives, with variable substitution on the thiophene as well as benzoyl ring, were synthesized and evaluated both as allosteric enhancers of …
Number of citations: 42 onlinelibrary.wiley.com

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